molecular formula C19H15N3O5S2 B2963258 N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 865182-34-9

N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2963258
CAS No.: 865182-34-9
M. Wt: 429.47
InChI Key: DNVLYSMGVPHLMS-VZCXRCSSSA-N
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Description

This compound features a unique hybrid structure combining a (2Z)-configured dihydro-1,3-benzothiazole scaffold and a 2,3-dihydro-1,4-benzodioxine moiety. Key structural elements include:

  • Benzothiazole core: Substituted with a sulfamoyl (-SO2NH2) group at position 6 and a prop-2-yn-1-yl group at position 2.
  • Benzodioxine moiety: Linked via a carboxamide group at position 6.
  • Stereochemistry: The (2Z) configuration indicates a specific spatial arrangement of substituents around the benzothiazole’s exocyclic double bond.

Properties

IUPAC Name

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5S2/c1-2-7-22-14-5-4-13(29(20,24)25)11-17(14)28-19(22)21-18(23)12-3-6-15-16(10-12)27-9-8-26-15/h1,3-6,10-11H,7-9H2,(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVLYSMGVPHLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be achieved through a multi-step process involving various organic reactionsThe reaction conditions typically require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Thiazolo-Pyrimidine Derivatives ()

Compounds such as (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) and (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) share fused heterocyclic systems but differ in:

  • Core structure : Thiazolo-pyrimidine vs. benzothiazole-benzodioxine.
  • Substituents: Cyano (-CN) and furyl groups vs. sulfamoyl and propynyl.
  • IR spectra for 11a/b show NH stretches (~3,400 cm⁻¹) and CN peaks (~2,200 cm⁻¹), whereas the target compound would exhibit SO2 stretches (~1,345–1,155 cm⁻¹) .

Table 1: Key Differences

Feature Target Compound Thiazolo-Pyrimidine Analogs (11a/b)
Core Benzothiazole + Benzodioxine Thiazolo-pyrimidine
Key Substituents -SO2NH2, -C≡CH -CN, -OCH3, -CH3
Polar Surface Area* ~118 Ų (estimated) 386–403 (MW)
Potential Activity Enzyme inhibition Unclear (cytotoxicity?)

Benzothiazole-3-Carboxamide Derivatives ()

Compounds like N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) feature benzothiazole linked to thiazolidinone via carboxamide. Differences include:

  • Substituents : Chlorophenyl groups vs. benzodioxine and sulfamoyl.
  • Hydrogen bonding: Thiazolidinone’s NH (~3,200 cm⁻¹) vs. sulfamoyl’s NH (~3,400 cm⁻¹).
  • Bioactivity: Thiazolidinones are associated with antidiabetic activity (PPAR-γ agonism), while the target compound’s sulfamoyl may target bacterial enzymes .

Benzodioxine-Based Thiadiazole Analogs ()

Compounds such as 5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-thiadiazol-2-amine (III) focus on benzodioxine fused with thiadiazole. Contrasts include:

  • Heterocycle fusion : Thiadiazole vs. benzothiazole.
  • Functional groups : Amine (-NH2) vs. sulfamoyl (-SO2NH2).
  • Synthesis: Thiosemicarbazone intermediates () vs.

Benzodithiazine Derivatives ()

N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (2) shares sulfonamide-like features but differs in:

  • Core : Benzodithiazine vs. benzothiazole-benzodioxine.
  • Substituents : Hydrazine (-NH-NH2) vs. carboxamide.
  • IR/NMR : SO2 stretches (~1,345 cm⁻¹) align with the target compound, but hydrazine peaks (3,235 cm⁻¹) are distinct .

Biological Activity

N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structural components, including a sulfonamide moiety, benzothiazole structure, and benzodioxine core, suggest significant potential for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features multiple functional groups that enhance its biological activity:

  • Sulfonamide Group : Known for antibacterial properties by inhibiting bacterial folic acid synthesis.
  • Benzothiazole Structure : Associated with anti-inflammatory and anticancer effects.
  • Benzodioxine Core : Contributes to the compound's stability and potential interactions with biological targets.

Molecular Formula

The molecular formula of this compound is C18H19N3O4SC_{18}H_{19}N_{3}O_{4}S with a molecular weight of approximately 373.48 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Inhibition :
    • α-glucosidase Inhibition : Compounds with similar structures have shown significant inhibitory actions against α-glucosidase, which is crucial for carbohydrate metabolism.
    • Acetylcholinesterase Inhibition : The compound may also inhibit acetylcholinesterase, potentially benefiting conditions like Alzheimer's disease.
  • Antibacterial Activity :
    • The sulfonamide group contributes to the antibacterial properties by disrupting folate synthesis in bacteria.

Therapeutic Potential

The compound has been evaluated for several therapeutic applications:

Activity Target Effectiveness
AntibacterialVarious Gram-positive bacteriaEffective in inhibiting growth
AnticancerCancer cell lines (e.g., MDA-MB-231)Moderate antiproliferative effects
Anti-inflammatoryCytokine productionReduces proinflammatory cytokines

Case Studies

  • Anticancer Studies :
    In vitro studies have demonstrated that derivatives of benzothiazole exhibit varying degrees of antiproliferative activity against human cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). Some compounds showed IC50 values below 50 μM, indicating potential effectiveness in cancer therapy .
  • Enzyme Inhibition Studies :
    Research has indicated that certain derivatives can inhibit glycogen synthase kinase 3 (GSK-3) activity significantly at concentrations around 10 μM. This inhibition is relevant for diseases like diabetes and cancer where GSK-3 plays a critical role .

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